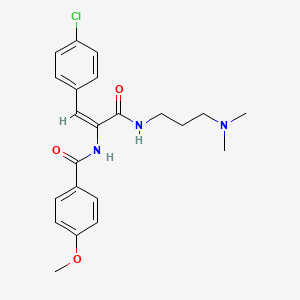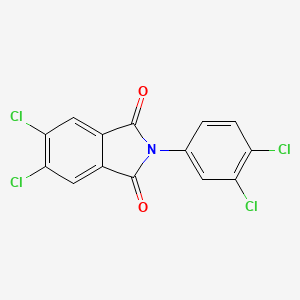![molecular formula C24H20ClN5O2S B11990951 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-(furan-2-il)-2-metilprop-2-en-1-ilideno]acetohidrazida es un complejo compuesto orgánico que presenta un anillo triazol, un grupo clorofenil y una porción de furano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-(furan-2-il)-2-metilprop-2-en-1-ilideno]acetohidrazida típicamente implica múltiples pasos. Un enfoque común es la condensación de 4-clorofenilhidrazina con isotiocianato de fenilo para formar el derivado de tiourea correspondiente. Este intermedio se cicla entonces para formar el anillo triazol. El paso final implica la reacción del compuesto triazol-tiol con un aldehído que contiene furano en condiciones ácidas para producir el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-(furan-2-il)-2-metilprop-2-en-1-ilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas u otros derivados oxidados.
Reducción: El anillo de triazol y otros grupos funcionales se pueden reducir en condiciones apropiadas.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de furano puede producir furanonas, mientras que la reducción del anillo de triazol puede producir dihidrotriazoles.
Aplicaciones Científicas De Investigación
2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-(furan-2-il)-2-metilprop-2-en-1-ilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en química de coordinación.
Biología: El compuesto tiene potencial como agente antimicrobiano y antifúngico debido a su porción de triazol.
Medicina: Se está investigando su potencial como agente anticancerígeno y por su capacidad para inhibir enzimas específicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-(furan-2-il)-2-metilprop-2-en-1-ilideno]acetohidrazida implica su interacción con varios objetivos moleculares. El anillo de triazol puede unirse a iones metálicos, influyendo en la actividad enzimática y alterando las vías biológicas. La porción de furano puede sufrir oxidación, generando especies reactivas de oxígeno que pueden dañar los componentes celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[1-(4-clorobencil)-1H-bencimidazol-2-il]sulfanil}-N’-[(E)-1-(2-tienil)etilidén]acetohidrazida
- 2-{[1-(4-clorobencil)-1H-bencimidazol-2-il]sulfanil}-N’-[(E)-1-(2-furil)etilidén]acetohidrazida
Singularidad
2-{[5-(4-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E,2E)-3-(furan-2-il)-2-metilprop-2-en-1-ilideno]acetohidrazida es única debido a su combinación de un anillo de triazol, un grupo clorofenilo y una porción de furano. Esta combinación confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H20ClN5O2S |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-17(14-21-8-5-13-32-21)15-26-27-22(31)16-33-24-29-28-23(18-9-11-19(25)12-10-18)30(24)20-6-3-2-4-7-20/h2-15H,16H2,1H3,(H,27,31)/b17-14+,26-15+ |
Clave InChI |
IVWVKMIJOBIZCZ-NGQJDVRGSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11990872.png)

![2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide](/img/structure/B11990894.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990909.png)
![4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11990917.png)




![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)

